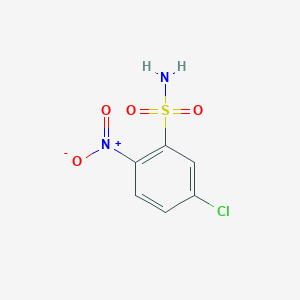

5-Chloro-2-nitrobenzenesulfonamide

描述

Contextual Significance of Sulfonamide Derivatives in Chemical and Biomedical Research

Sulfonamide derivatives are a class of compounds that hold significant importance in both chemical and biomedical research. wisdomlib.org Historically, they were the first class of drugs to be widely used as antimicrobial agents, revolutionizing medicine before the advent of penicillin. ajchem-b.comresearchgate.net Their initial therapeutic applications were primarily for treating bacterial infections. ajchem-b.comresearchgate.net

The significance of sulfonamides extends far beyond their antibacterial properties. In modern medicinal chemistry, these derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antidiabetic properties. ajchem-b.comresearchgate.netontosight.ai This broad range of activity is attributed to the ability of the sulfonamide functional group to mimic a transition state or to bind to various enzymes. For example, certain sulfonamides are known to inhibit carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers. ajchem-b.comresearchgate.netontosight.ai

In the realm of chemical research, sulfonamides are crucial building blocks for the synthesis of a variety of pharmaceutical agents. wisdomlib.orgajchem-b.com The versatility of the sulfonamide scaffold allows for the design and synthesis of new molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. ontosight.ai Researchers continue to explore novel sulfonamide derivatives for their potential therapeutic applications, making it an active area of drug discovery and development. ontosight.aiontosight.ai

Historical Perspective of 5-Chloro-2-nitrobenzenesulfonamide and its Analogues in Synthetic and Medicinal Chemistry

The historical context of this compound is intrinsically linked to the broader history of sulfonamide and nitroaromatic compounds in synthetic chemistry. While specific historical accounts of this compound itself are not extensively documented in early literature, its synthetic pathway and the chemistry of its analogues have been established over time.

The synthesis of this compound typically involves the ammonolysis of 5-chloro-2-nitrobenzene sulfonyl chloride. google.com This precursor can be generated from the inexpensive and readily available 5-chloro-2-nitroaniline (B48662). google.com The development of such synthetic routes was a part of the larger expansion of industrial organic chemistry, which sought to create a diverse array of chemical intermediates for various applications, including dyes and pharmaceuticals. ontosight.ai

Analogues of this compound, which feature the chloro- and nitro- substituted benzene (B151609) ring, have been subjects of study. For example, related compounds like 2-chloro-5-nitrobenzenesulfonamide (B17357) have been investigated for their potential as inhibitors of carbonic anhydrase. biosynth.com The study of such analogues contributes to the understanding of structure-activity relationships, where the position of the chloro and nitro groups on the benzene sulfonamide core can significantly influence biological activity. ontosight.ai Furthermore, derivatives incorporating a 5-chloro-2-hydroxy scaffold have been synthesized and evaluated for their antimicrobial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium kansasii. nih.govresearchgate.net These studies highlight the ongoing exploration of chlorinated and nitrated sulfonamide structures in the quest for new therapeutic agents.

Table 2: Research on Analogues of this compound

| Analogue/Derivative | Area of Research | Key Findings |

|---|---|---|

| 2-Chloro-5-nitrobenzenesulfonamide | Enzyme Inhibition | Investigated as a competitive inhibitor of carbonic anhydrase. biosynth.com |

| Sulfonamides with 5-chloro-2-hydroxybenzaldehyde/benzoic acid scaffolds | Antimicrobial Activity | Showed activity against methicillin-resistant Staphylococcus aureus and M. kansasii. nih.govresearchgate.net |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Antimicrobial Activity | Demonstrated notable activity against M. kansasii. nih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Antimicrobial Activity | Found to be the most active compound against methicillin-sensitive and resistant Staphylococcus aureus in a study. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOWETFJBFGOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346577 | |

| Record name | 5-Chloro-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68379-05-5 | |

| Record name | 5-Chloro-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5 Chloro 2 Nitrobenzenesulfonamide

Established Synthetic Pathways to 5-Chloro-2-nitrobenzenesulfonamide

The established synthetic routes to this compound are characterized by their reliance on a pivotal intermediate and can be accomplished through direct or multi-step sequences.

A prevalent and direct method for preparing this compound involves the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride. google.com This reaction is typically performed by treating the sulfonyl chloride with an ammonia (B1221849) source. One approach involves bubbling ammonia gas through a solution of 5-chloro-2-nitrobenzenesulfonyl chloride in a solvent like acetone, often at a reduced temperature such as 0 °C. google.com An alternative method utilizes aqueous ammonia, which can be slowly added to the sulfonyl chloride in water. google.com The reaction is generally heated to between 30°C and 70°C to facilitate the conversion to this compound. google.com

The synthesis of this compound is frequently embedded within a broader multi-step synthetic strategy, especially when it serves as a building block for more complex molecules. A common starting point is 1-chloro-4-nitrobenzene, which undergoes chlorosulfonation to produce 5-chloro-2-nitrobenzenesulfonyl chloride. prepchem.com This intermediate is then subjected to ammonolysis to yield the final product. google.comacs.org Another synthetic pathway can originate from 2-chloro-5-nitrotoluene, which can be transformed into the target compound through a series of reactions. google.com These multi-step approaches allow for the construction of this compound from more readily available starting materials. libretexts.orglibretexts.org

Key Intermediates and Starting Materials in this compound Synthesis

The successful synthesis of this compound hinges on the use of specific reactive intermediates and foundational starting materials.

The compound 5-chloro-2-nitrobenzenesulfonyl chloride is the most critical intermediate in the synthesis of this compound. google.comontosight.ai Its significance is due to the highly reactive sulfonyl chloride functional group, which is susceptible to nucleophilic attack by ammonia, leading to the formation of the sulfonamide bond. utdallas.edu This intermediate is typically synthesized via the chlorosulfonation of 1-chloro-4-nitrobenzene. prepchem.com The electronic properties of the nitro group positioned ortho to the sulfonyl chloride group influence the reactivity of the molecule. ontosight.ai

While the route from 5-chloro-2-nitrobenzenesulfonyl chloride is common, 5-chloro-2-nitroaniline (B48662) also serves as a key precursor. google.comchemicalbook.comgoogle.com This compound can be synthesized from m-dichlorobenzene through nitration followed by high-pressure amination. google.comchemicalbook.comgoogle.com Alternatively, 3-chloroaniline (B41212) can be used as a starting material, undergoing formylation, nitration, and hydrolysis to yield 5-chloro-2-nitroaniline. google.com 5-Chloro-2-nitroaniline can then be converted to the corresponding diazonium salt, which, through a reaction analogous to the Sandmeyer reaction, can be transformed into 5-chloro-2-nitrobenzenesulfonyl chloride. google.com This sulfonyl chloride intermediate is then subjected to ammonolysis to produce this compound. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters include the reaction temperature, solvent, and the specific ammonia source used. For the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride, it has been shown that using aqueous ammonia in water and heating to 50-60°C can produce yields of up to 85.3%. google.com Another study found that reacting 5-chloro-2-nitrobenzenesulfonyl chloride with aqueous ammonia in water at 70°C resulted in a yield of 82%. google.com

Interactive Data Table: Synthesis of this compound

| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) |

| 5-Chloro-2-nitrobenzenesulfonyl chloride | Aqueous ammonia, Water | 60 °C, 40 minutes | This compound | 85.3 google.com |

| 5-Chloro-2-nitrobenzenesulfonyl chloride | Aqueous ammonia, Water | 50 °C, 1.5 hours | This compound | 35.2 google.com |

| 5-Chloro-2-nitrobenzenesulfonyl chloride | Aqueous ammonia, Water | 70 °C, 1 hour | This compound | 82 google.com |

Chemical Transformations of this compound

Reduction to 5-Chloro-2-aminobenzenesulfonamide

A key transformation of this compound is the reduction of its nitro group to form 5-Chloro-2-aminobenzenesulfonamide. This reaction is a critical step in the synthesis of more complex molecules. One established method involves the use of iron powder as the reducing agent in a mixed solvent system.

A patented method describes this reduction process where this compound is heated in a mixture of an alcohol, such as methanol (B129727) or ethanol, and water. nih.gov The reaction is carried out in the presence of reduced iron powder, often with the addition of an activating agent like ammonium (B1175870) chloride. nih.gov The reaction temperature is typically maintained between 40°C and 80°C. nih.gov The use of iron, a readily available and cost-effective reducing agent, makes this process suitable for larger-scale synthesis. nih.gov The reaction proceeds by the gradual addition of the iron powder to a heated solution of the nitro compound, followed by a period of stirring to ensure complete conversion. nih.gov Upon completion, the iron oxides are filtered off, and the desired 5-Chloro-2-aminobenzenesulfonamide can be isolated from the filtrate by concentration and cooling to induce crystallization. nih.gov

| Reagents | Solvent System | Temperature | Yield | Reference |

| Reduced iron powder, Ammonium chloride | Ethanol, Water | 60 °C | 74.1% | nih.gov |

| Reduced iron powder, Ammonium chloride | Ethanol, Water | 60 °C | 37.5% | nih.gov |

This table presents data on the reduction of this compound to 5-Chloro-2-aminobenzenesulfonamide under different molar ratios of reactants as described in the cited patent.

While iron powder is a common choice, other reducing agents have been explored for the reduction of similar nitrobenzenesulfonamide compounds. For instance, stannous chloride has been used for the reduction of 2-methyl-5-nitrobenzenesulfonamide, a structurally related compound. chem-station.com However, this method is often less favored for industrial applications due to the higher cost of the reagent and the environmental concerns associated with tin-containing waste. chem-station.com

Ring Opening and Rearrangement Reactions

The study of ring-opening and rearrangement reactions of this compound is a more specialized area of its chemistry. While specific examples for this exact compound are not extensively documented in readily available literature, the general reactivity of nitrobenzenesulfonamides suggests potential pathways for such transformations.

One notable reaction class for related compounds is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. wikipedia.org In this type of reaction, a nucleophilic group within the same molecule displaces an activated aryl group. For a nitrobenzenesulfonamide, the presence of the electron-withdrawing nitro group can activate the benzene (B151609) ring towards nucleophilic attack. wikipedia.org A general mechanism would involve the deprotonation of the sulfonamide nitrogen, which then acts as the intramolecular nucleophile, attacking the carbon atom bearing the chloro or nitro group. However, the specific conditions and feasibility of a Smiles rearrangement for this compound would require dedicated experimental investigation.

Another potential, though less common, transformation could involve the rearrangement of the sulfonamide group itself under specific conditions, such as in the gas phase during mass spectrometry analysis. Studies on other benzenesulfonamides have shown that under certain energetic conditions, cleavage of the S-N bond can occur, leading to the formation of rearranged ionic fragments.

It is important to note that the exploration of ring-opening and rearrangement reactions for this compound is an area that warrants further research to fully understand its chemical behavior and synthetic potential.

Derivatization Strategies and Analogue Synthesis Based on 5 Chloro 2 Nitrobenzenesulfonamide Scaffold

Synthesis of N-Substituted 5-Chloro-2-nitrobenzenesulfonamide Derivatives

A primary strategy for derivatizing sulfonamides is through the formation of Schiff bases, also known as imines. This involves the condensation reaction between the primary amine group of a sulfonamide and the carbonyl group of an aldehyde or ketone. researchgate.netnih.gov Schiff bases derived from sulfonamides are of significant interest due to their ability to act as chelating ligands, forming stable complexes with various transition metals. researchgate.netidosi.org

The synthesis typically involves refluxing the sulfonamide with a suitable carbonyl compound, such as a substituted benzaldehyde, in a solvent like methanol (B129727) or ethanol. idosi.org The resulting Schiff base contains an azomethine group (-C=N-), which, along with other potential donor atoms on the molecule (like phenolic oxygen), can coordinate with metal ions. idosi.orgresearchgate.net

Metal complexes of these sulfonamide-derived Schiff bases are prepared by reacting the ligand with a metal salt (e.g., Cu(II), Co(II), Ni(II), Zn(II)). idosi.orgresearchgate.net Spectroscopic data confirms the coordination of the Schiff base to the metal ion, typically through the imine nitrogen and another donor atom. idosi.org These metal complexes often exhibit enhanced biological activities compared to the parent Schiff base ligands. idosi.orgresearchgate.net

Table 1: Examples of Metal Complexes Derived from Sulfonamide Schiff Bases

| Ligand Precursor 1 (Sulfonamide) | Ligand Precursor 2 (Aldehyde) | Metal Ion | Resulting Complex |

|---|---|---|---|

| 4-Nitrobenzenesulfonamide | 5-Chloro-2-hydroxybenzaldehyde | Cu(II) | Copper(II) complex of N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-4-nitrobenzenesulfonamide |

| 4-Nitrobenzenesulfonamide | 5-Chloro-2-hydroxybenzaldehyde | Co(II) | Cobalt(II) complex of N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-4-nitrobenzenesulfonamide |

| 4-Nitrobenzenesulfonamide | 5-Chloro-2-hydroxybenzaldehyde | Ni(II) | Nickel(II) complex of N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-4-nitrobenzenesulfonamide |

Note: The table presents analogous reactions. The synthesis is applicable to this compound.

Novel hybrid molecules can be synthesized by combining the sulfonamide scaffold with a silatrane moiety. Silatranes are cage-like organosilicon compounds known for their unique structural and biological properties. The synthesis of sulfonamide-bridged silatranes has been achieved through the reaction of N,N-dichloroarylsulfonamides with unsaturated silatranes like 1-vinylsilatrane or 1-allylsilatrane. researchgate.net

This reaction creates a new class of compounds where the sulfonamide group acts as a linker to the silatrane cage. researchgate.net The structures of these silatrane-sulfonamide hybrids are typically confirmed using various analytical techniques, including elemental analysis, FT-IR, NMR spectroscopy, and X-ray diffraction. researchgate.net These hybrid architectures have been investigated for their potential as antibacterial agents. researchgate.netnih.gov

Indazole, a nitrogen-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. mdpi.comnih.gov Combining the indazole nucleus with a sulfonamide group can lead to novel analogues with enhanced medicinal potential. mdpi.com

The synthesis of indazole-based sulfonamides is typically achieved through a sulfonylation reaction. In this process, a substituted indazole, such as 5-nitroindazole, is first deprotonated with a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF). mdpi.com The resulting indazolide salt is then reacted with a substituted benzenesulfonyl chloride (e.g., 2-chloro-5-methoxybenzene-1-sulfonyl chloride) to form the N-sulfonylated indazole derivative. mdpi.com This method allows for the direct formation of a stable C-N-S linkage, creating a robust hybrid molecule. acgpubs.org

Table 2: Synthesis of an Indazole-Sulfonamide Analogue

| Indazole Precursor | Sulfonyl Chloride | Base/Solvent | Product |

|---|

The chlorinated derivative, N,N-dichloro-o-nitrobenzenesulfonamide (2-NsNCl2), serves as a potent electrophilic nitrogen source for direct diamination reactions. This reagent can effectively perform the diamination of α,β-unsaturated ketones without the need for a metal catalyst. acs.orgacs.org The reaction is convenient to carry out and does not require protection by inert gases. acs.orgacs.org

In this reaction, 2-NsNCl2 provides one nitrogen atom for the formation of vicinal diamine functionalities, which are important structures in medicinal chemistry. acs.org The reaction proceeds via a proposed [2+3] cyclization and N-chlorination mechanism. acs.org Factors such as temperature and the presence of molecular sieves can play a key role in controlling the formation of the resulting imidazoline products. acs.orgacs.org The 2-nitrobenzenesulfonyl (2-Ns) protecting group on the final product can be readily cleaved under mild conditions. acs.orgacs.org

Notably, N,N-dichloro-o-nitrobenzenesulfonamide has shown greater reactivity and efficiency in these diamination reactions compared to other reagents like N,N-dichloro-p-toluenesulfonamide (4-TsNCl2), which is attributed to its more electron-deficient character. acs.org

Structural Design and Rational Modification of Analogues for Targeted Applications

The structural design and modification of analogues based on the this compound scaffold are driven by the goal of achieving specific, targeted applications, particularly in the biomedical field. The sulfonamide group (-SO2NH-) is a well-established pharmacophore, and its combination with other bioactive scaffolds is a common strategy in drug discovery. researchgate.net

Enhancing Biological Activity: The synthesis of Schiff bases and their subsequent complexation with metal ions is a rational approach to enhance antimicrobial activity. idosi.orgnih.gov The chelation of metal ions can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

Creating Hybrid Molecules: The incorporation of moieties like silatrane and indazole is a deliberate design strategy to create hybrid compounds that may exhibit synergistic or novel biological effects. researchgate.netacgpubs.org Indazoles are known to possess a wide spectrum of pharmacological properties, and their fusion with sulfonamides aims to generate new chemical entities for evaluation as potential therapeutic agents. mdpi.comnih.gov

Functional Group Interconversion: The conversion of the sulfonamide nitrogen into a dichlorinated species (N,N-dichloro-o-nitrobenzenesulfonamide) transforms it into a reactive electrophilic source for specialized synthetic applications like diamination. acs.org This modification unlocks new reaction pathways for creating complex nitrogen-containing molecules.

By rationally selecting the moieties to be combined with the sulfonamide core, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting analogues to target specific biological pathways or to develop novel synthetic reagents.

Preparation of Benzothiadiazine Derivatives Utilizing this compound Precursors

The this compound scaffold can serve as a precursor for the synthesis of more complex heterocyclic systems, such as benzothiadiazines. google.com Benzothiadiazines are bicyclic compounds containing a benzene (B151609) ring fused to a thiadiazine ring and are of interest in medicinal chemistry. mdpi.com

A general synthetic route may involve the reaction of a substituted benzenesulfonyl chloride with an appropriate amine to form a sulfonamide derivative. google.com Subsequent chemical transformations, including cyclization steps, can lead to the formation of the benzothiadiazine ring system. For instance, a patented method describes reacting an intermediate in glacial acetic acid with sodium acetate to induce a cyclization reaction, which, after workup and recrystallization, yields the target heterocyclic compound. google.com This intramolecular cyclization is a key step in converting the linear sulfonamide precursor into the fused ring structure of a benzothiadiazine.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Nitrobenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural confirmation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Chloro-2-nitrobenzenesulfonamide and its derivatives, a combination of ¹H, ¹³C, and other relevant nuclei NMR techniques offers a complete structural assignment.

Proton (¹H) NMR spectroscopy provides valuable insights into the number, environment, and coupling of protons in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the nitro (NO₂) and sulfonyl (SO₂NH₂) groups, as well as the chloro (Cl) substituent.

Aromatic protons in sulfonamide derivatives typically resonate in the region of 6.51 to 7.70 ppm. rsc.org The specific shifts for the three aromatic protons of this compound would be expected to be distinct due to their different electronic environments. The proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet at a downfield chemical shift, generally between 8.78 and 10.15 ppm, due to its acidic nature and deshielding by the adjacent sulfonyl group. rsc.org For N-substituted derivatives, the chemical shift of the NH proton and the adjacent protons on the substituent would provide further structural confirmation. For example, in N-phenyl substituted sulfonamides, the phenyl protons appear in the aromatic region, and their coupling patterns can reveal the substitution pattern on the N-phenyl ring. rsc.org

Table 1: Typical ¹H NMR Chemical Shift Ranges for Functional Groups in Substituted Benzenesulfonamides

| Functional Group | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons (Ar-H) | 6.5 - 8.5 |

| Sulfonamide Proton (SO₂NH₂) | 8.0 - 10.5 |

| Amide Proton (CONH) | 10.2 - 10.3 |

| Amine Protons (NH₂) | 5.9 - 6.0 |

| Methyl Protons (Ar-CH₃) | 2.3 - 2.4 |

| Methoxyl Protons (O-CH₃) | 3.6 - 3.8 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the molecule.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached substituents. Aromatic carbons in sulfonamide derivatives typically show signals in the range of 111.83 to 160.11 ppm. rsc.org The carbon atom attached to the chlorine (C-Cl) and the carbon attached to the nitro group (C-NO₂) would exhibit characteristic downfield shifts due to the electron-withdrawing effects of these groups. The carbon atom bonded to the sulfonamide group (C-SO₂) would also be found in the aromatic region.

The interpretation of the ¹³C NMR spectrum, in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the differentiation between quaternary, CH, CH₂, and CH₃ carbons, further confirming the structure. For instance, in related acetamide (B32628) derivatives of sulfonamides, the carbonyl carbon of the amide group appears around 169.4 ppm, and the methyl carbon of the acetyl group is observed at approximately 24.6 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Carbons in this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-SO₂ | 135 - 145 |

| C-NO₂ | 145 - 155 |

| C-Cl | 130 - 140 |

| Aromatic CH | 120 - 135 |

For organosilicon derivatives of this compound, such as silylated sulfonamides, Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for structural elucidation. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment. Studies on silylated sulfonamides have shown that the structure can exist as either an N-silyl or an O-silyl tautomer. rsc.org ²⁹Si NMR can distinguish between these tautomers, with the N-silyl tautomer generally being the predominant form. rsc.org The presence of strongly electron-withdrawing groups on the nitrogen can favor the formation of the O-silyl tautomer. rsc.org

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H NMR, provides direct information about the nitrogen atoms in a molecule. For this compound, two distinct ¹⁵N signals would be expected: one for the nitro group (NO₂) and another for the sulfonamide group (SO₂NH₂). The chemical shift of the nitro group nitrogen typically appears in a range of 355 to 395 ppm relative to liquid ammonia (B1221849). science-and-fun.de The sulfonamide nitrogen resonates at a different chemical shift, and its value can be influenced by substitution on the nitrogen atom. science-and-fun.denih.gov In cases of low natural abundance and sensitivity, techniques like ¹H-¹⁵N heteronuclear correlation can be employed to enhance detection. researchgate.net

Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent bands would be those arising from the sulfonamide and nitro groups.

The sulfonamide group (–SO₂NH₂) gives rise to two characteristic stretching vibrations for the S=O bonds: an asymmetric stretch (νas) typically in the range of 1310–1320 cm⁻¹ and a symmetric stretch (νs) in the range of 1143–1155 cm⁻¹. rsc.org The S-N stretching vibration is usually observed in the region of 895–914 cm⁻¹. rsc.org The N-H stretching vibration of the sulfonamide group appears in the region of 3144–3349 cm⁻¹. rsc.org

The nitro group (NO₂) also exhibits two characteristic stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹. The aromatic C=C stretching vibrations appear in the 1489–1594 cm⁻¹ region. rsc.org

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1310 - 1320 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1143 - 1155 |

| Sulfonamide (N-H) | Stretch | 3144 - 3349 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic (C=C) | Stretch | 1489 - 1594 |

| Carbon-Chlorine (C-Cl) | Stretch | < 800 |

Source: Data compiled from typical ranges for these functional groups in organic molecules. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring containing chromophores such as the nitro group.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Expected λmax (nm) |

| n→π* (from NO₂ and SO₂NH₂) | ~330 - 360 |

| π→π* (Benzene ring) | ~250 - 300 |

Note: These are estimated values based on data for similar aromatic compounds. The actual values may vary depending on the solvent and experimental conditions. rsc.orgresearchgate.netscience-softcon.de

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. mdpi.comnih.gov Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or more decimal places), enabling the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound (C₆H₅ClN₂O₄S), the exact mass can be calculated with high precision. HRMS analysis would yield a molecular ion peak corresponding to this exact mass, confirming the molecular formula. The high resolving power of modern mass spectrometers, such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap instruments, is crucial for this level of accuracy. mdpi.com Furthermore, the isotopic pattern of the molecular ion peak, particularly the presence of the ³⁷Cl isotope, would provide additional evidence for the presence of a chlorine atom in the molecule. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, one would anticipate the presence of several key interactions that dictate its solid-state assembly. These could include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms of the sulfonyl group). These interactions would likely play a dominant role in the formation of one-, two-, or three-dimensional networks within the crystal.

Halogen Bonding: The chlorine atom on the benzene ring could act as a halogen bond donor, interacting with nucleophilic atoms such as the oxygen atoms of the nitro or sulfonyl groups of neighboring molecules.

Other Weak Interactions: Dipole-dipole interactions involving the polar nitro (-NO₂) and sulfonyl (-SO₂) groups, as well as van der Waals forces, would also contribute to the cohesive energy of the crystal.

Without experimental crystallographic data, a definitive description of the crystal packing and the specific network of intermolecular interactions for this compound remains speculative.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. A TGA profile for this compound would reveal its thermal stability and decomposition behavior. The data would indicate the temperature at which the compound begins to decompose and the number of decomposition steps involved. This information is crucial for understanding the material's thermal limitations and for ensuring its safe handling and storage. The absence of published TGA data for this compound prevents the creation of a thermal stability profile and the corresponding data table.

Computational Chemistry and in Silico Investigations of 5 Chloro 2 Nitrobenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecules like 5-Chloro-2-nitrobenzenesulfonamide. nih.gov These calculations provide a theoretical framework to understand the molecule's stability, reactivity, and spectral characteristics. nih.gov By employing methods such as B3LYP with a 6-311G++(d,p) basis set, researchers can obtain optimized molecular geometries and predict various molecular parameters. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Central to the understanding of a molecule's chemical reactivity and kinetic stability is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. rsc.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and potential for biological activity, as it indicates that the molecule can be more easily excited. nih.govbiomedres.us Conversely, a large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity. biomedres.us For instance, in one study, the HOMO-LUMO energy gap for a related compound was calculated to be -0.08657 eV, indicating a high degree of chemical reactivity and biological potential. nih.gov The distribution of electron density within these orbitals helps to identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a specific protein target. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Interaction with Enzyme Active Sites (e.g., Dihydrofolate Reductase, Carbonic Anhydrase, BRD4)

Molecular docking studies have been employed to investigate the interaction of sulfonamide derivatives with various enzyme active sites.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in folate metabolism and a well-established target for antimicrobial and anticancer therapies. nih.govmdpi.com Docking studies of various inhibitors with DHFR have revealed key interactions within the active site. For example, the pterin (B48896) moiety of some inhibitors is known to bind within a hydrophobic pocket of the human DHFR active site. nih.gov The introduction of an amide bond into certain trimethoprim (B1683648) analogs has been shown to increase their affinity for human DHFR. mdpi.com

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that play a vital role in various physiological processes. nih.gov Sulfonamides are a prominent class of CA inhibitors, with the sulfonamide group binding directly to the zinc ion in the enzyme's active site. nih.gov Docking studies of benzenesulfonamide (B165840) derivatives have shown that they can extend into the active sites of CAs, with specific interactions influencing their inhibitory potency and selectivity. nih.gov

BRD4: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that has emerged as a significant target in cancer therapy. nih.gov While specific docking studies of this compound with BRD4 are not detailed in the provided context, the general approach involves identifying compounds that can bind to the acetylated lysine (B10760008) binding pocket of the bromodomain. nih.govnih.gov The druggability of BRD4 is considered high due to favorable lipophilic interactions within its binding site. nih.gov

Binding Energy Calculations

A key output of molecular docking simulations is the binding energy, which provides a quantitative estimate of the binding affinity between a ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction. These calculations are crucial for ranking potential drug candidates and prioritizing them for further experimental validation. For instance, docking studies have shown varying binding affinities for different compounds against the 4I4T receptor, with the strongest binders exhibiting energies of -8.3 kcal/mol. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

By analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound within the active site throughout the simulation. nih.gov MD simulations have been successfully used to confirm the stability of ligand-protein complexes, providing valuable insights that complement the static picture offered by molecular docking. nih.govnih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion) Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. mdpi.com These predictions help to identify potential liabilities of a compound that could lead to failure in later stages of development.

Various computational tools and servers are available to predict a range of ADMET parameters. These can include predictions for human intestinal absorption, which indicates how well a compound might be absorbed when taken orally. nih.gov Other important predicted properties include aqueous solubility, blood-brain barrier penetration, potential for hERG (human Ether-a-go-go-Related Gene) inhibition (an indicator of cardiotoxicity), and potential for mutagenicity or carcinogenicity. mdpi.commdpi.com For example, in silico ADMET predictions for some compounds have shown favorable properties with acceptable safety profiles. nih.gov

PASS (Prediction of Activity Spectra for Substances) Analysis for Biological Activity Prediction

The in silico prediction of biological activity serves as a crucial first step in the modern drug discovery pipeline, enabling the prioritization of compounds for further experimental investigation. The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the probable biological activities of a drug-like molecule based on its structure. While specific PASS analysis data for this compound is not extensively documented in publicly available literature, the biological activity spectrum of structurally related sulfonamides has been a subject of interest.

For instance, the closely related compound 4-Chloro-2-nitrobenzenesulfonamide has been evaluated for its potential biological activities. ontosight.ai The sulfonamide class, to which these compounds belong, is renowned for a wide array of pharmacological effects. ontosight.ainih.gov The presence of both a chloro and a nitro group on the benzenesulfonamide scaffold is thought to potentially enhance biological activity, possibly by increasing reactivity or improving interactions with biological targets. ontosight.ai

Based on the known activities of the sulfonamide class and in silico predictions for analogous compounds, a range of potential biological activities can be inferred. These often include antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai The nitro group, in particular, is a well-known pharmacophore found in numerous antibacterial and antineoplastic agents. nih.gov Its electron-withdrawing nature can be crucial for the mechanism of action, which sometimes involves intracellular reduction to form reactive nitro anion radicals. nih.gov

Below is a table summarizing the potential biological activities predicted for compounds structurally similar to this compound, based on the general activity of the sulfonamide class.

| Predicted Biological Activity | Potential Application/Mechanism of Action | Reference |

| Antimicrobial | Effective against a range of Gram-positive and Gram-negative bacteria. | ontosight.ai |

| Anticancer | May induce apoptosis (programmed cell death) in cancer cells. | ontosight.ai |

| Anti-inflammatory | Potential to treat conditions characterized by inflammation. | ontosight.ainih.gov |

| Antimalarial | Activity against Plasmodium species has been noted for related sulfonamides. | ontosight.ai |

This table is illustrative and based on predictions for structurally related compounds.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex organic reaction mechanisms at the molecular level. rsc.org These methods allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally. rsc.orgdntb.gov.ua For a molecule like this compound, computational approaches can provide profound insights into its reactivity, stability, and potential chemical transformations.

While specific computational studies on the reaction mechanisms of this compound are not prominent, the principles can be understood from studies on related nitroaromatic and sulfonamide-containing compounds. DFT calculations are frequently employed to investigate aspects such as:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards attack by nucleophiles. Computational studies can map the energy profile of such reactions, identifying the intermediates (like a Meisenheimer complex) and the transition states, thus predicting the most likely substitution products.

Catalytic Reactions: In reactions catalyzed by transition metals or N-heterocyclic carbenes (NHCs), DFT can model the entire catalytic cycle. rsc.org This includes the initial coordination of the substrate to the catalyst, the key bond-forming or bond-breaking steps, and the final product release. rsc.org Such studies are crucial for understanding stereoselectivity and for designing more efficient catalysts. rsc.org

Electrochemical Reactions: Theoretical investigations can dissect the mechanism of electrochemical reactions by modeling the various possible routes and intermediates. dntb.gov.uaresearchgate.net This is particularly relevant for nitro compounds, which are electrochemically active.

A pertinent example is the DFT investigation into the reactivity of 4,6-dichloro-5-nitrobenzofuroxan with nucleophiles. mdpi.com In this system, computational analysis revealed that the reaction proceeds via a two-step mechanism: an initial reversible nucleophilic attack forming an intermediate, followed by the elimination of a chloride ion. mdpi.com DFT calculations also showed how the presence of adjacent chloro and nitro groups affects the geometry and electronic structure of the molecule, influencing its reactivity. mdpi.com Such computational insights are directly applicable to understanding the potential reactions of this compound.

Below is a table outlining the types of computational investigations and their applications in studying reaction mechanisms relevant to the structural motifs found in this compound.

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Elucidation of reaction pathways for nucleophilic substitution. | Energy profiles, transition state geometries, intermediate structures. | dntb.gov.uamdpi.com |

| DFT with Solvation Models | Studying reactions in different solvent environments. | Understanding the role of the solvent in stabilizing or destabilizing intermediates and transition states. | dntb.gov.uaresearchgate.net |

| Global and Local Reactivity Descriptors | Predicting reactive sites within the molecule. | Identification of electrophilic and nucleophilic centers, guiding predictions of reaction outcomes. | rsc.orgresearchgate.net |

| N-Heterocyclic Carbene (NHC) Catalysis Modeling | Investigating catalyzed cycloaddition reactions. | Determination of rate-determining steps and stereoselectivity. | rsc.org |

Biological and Pharmacological Spectrum of 5 Chloro 2 Nitrobenzenesulfonamide and Its Analogues

Antimicrobial Activity Investigations

The antimicrobial potential of sulfonamides and their derivatives is a cornerstone of their therapeutic application. Investigations into 5-Chloro-2-nitrobenzenesulfonamide and its analogues have revealed a range of activities against various microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial properties of sulfonamide derivatives are well-documented, with many compounds demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.govmdpi.comemanresearch.orgunand.ac.id The core structure of these compounds allows for various substitutions, which can modulate their antibacterial potency.

Research into a series of new sulfonamide derivatives has highlighted their potential as antibacterial agents. For instance, studies on compounds incorporating a benzenesulfonamide (B165840) nucleus have shown promising results. nih.gov One study investigated a series of novel sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold, which shares structural similarities with this compound. The most active compound in this series, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, exhibited notable activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 μmol/L. Another analogue, N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide, also demonstrated antibacterial activity against S. aureus. nih.gov

The following table summarizes the antibacterial activity of a representative sulfonamide analogue against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATTCC 29213 | 32 |

| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATTCC 29213 | 64 |

| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATTCC 29213 | 128 |

Data derived from a study on sulfonamide derivatives. nih.gov

The search for new antibacterial agents is driven by the increasing challenge of antibiotic resistance. nih.govnih.govmdpi.comemanresearch.orgunand.ac.id The development of bio-based therapeutics, including essential oils and antimicrobial peptides, is a parallel effort to combat this issue. nih.govnih.gov

Antifungal Properties

While the antibacterial effects of sulfonamides are more extensively studied, some analogues have also demonstrated antifungal properties. nih.gov The presence of an azole ring in some derivatives, for instance, is often associated with antifungal activity. nih.gov

A study on sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold found that the synthesized derivatives exhibited almost no antifungal potency. However, other research on different sulfonamide derivatives has shown more promising results. For example, a study on new benzenesulfonamide derivatives revealed that some compounds possessed dual antibacterial and antifungal potency. nih.gov Specifically, the sulfamoylphenyl butenoic acid derivative and the sulfamoylphenyl-2-chloroacetamide showed notable activity against both bacteria and fungi. nih.gov

Mechanism of Action Related to Folic Acid Synthesis Inhibition

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of folic acid synthesis in microorganisms. researchgate.netmicrobenotes.comresearchgate.netnih.govnih.gov Bacteria are incapable of utilizing exogenous folic acid and must synthesize it de novo. nih.gov This metabolic pathway is essential for the production of nucleic acids and certain amino acids, which are vital for bacterial growth and replication. researchgate.netmicrobenotes.com

Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), a key substrate in the folic acid synthesis pathway. microbenotes.comnih.gov They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes the conversion of PABA and dihydropteroate pyrophosphate into dihydropteroate. researchgate.netresearchgate.netnih.gov By binding to the active site of DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). researchgate.netresearchgate.net This disruption of the folate pathway ultimately leads to a bacteriostatic effect, inhibiting the growth and proliferation of the bacteria. microbenotes.com The combination of sulfonamides with trimethoprim (B1683648), which inhibits a subsequent enzyme in the pathway (dihydrofolate reductase), often results in a synergistic and bactericidal effect. nih.gov

Anticancer and Antitumor Potential

In addition to their antimicrobial properties, sulfonamide derivatives have emerged as a promising class of compounds in the field of oncology. nih.govrsc.orgnih.govmdpi.comnih.govscienceopen.comnih.gov Research has demonstrated their ability to inhibit the growth of various cancer cells through mechanisms such as the inhibition of cell proliferation and the induction of cell cycle arrest.

Inhibition of Cancer Cell Proliferation

Several studies have highlighted the antiproliferative effects of sulfonamide analogues against various cancer cell lines. nih.govrsc.orgnih.govmdpi.comnih.govnih.gov The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures cell viability.

One study investigated a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, and its cytotoxic effects on acute leukemia cell lines, K562 and Jurkat. The results showed that this compound reduced the viability of both cell lines in a concentration- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values for the S1 compound were determined at different time points, indicating its potent antiproliferative activity. nih.gov

Another study on novel anthraquinone-based benzenesulfonamide derivatives also demonstrated their potential to inhibit cancer cell proliferation. nih.gov Compound 5c from this series showed moderate anti-proliferative activity against MDA-MB-231, MCF-7, and HepG2 cancer cell lines. nih.gov

The table below presents the IC50 values of a 2,4-dinitrobenzenesulfonamide analogue (S1) against two acute leukemia cell lines.

| Cell Line | IC50 at 12h (µM) | IC50 at 24h (µM) | IC50 at 48h (µM) |

| K562 | 10.7 ± 0.6 | 4.4 ± 0.7 | 3.0 ± 0.4 |

| Jurkat | 6.0 ± 0.4 | 4.3 ± 0.5 | 1.1 ± 1.8 |

Data derived from a study on a 2,4-dinitrobenzenesulfonamide derivative. nih.gov

Induction of Cell Cycle Arrest

A key mechanism through which sulfonamide analogues exert their anticancer effects is by inducing cell cycle arrest, thereby preventing cancer cells from progressing through the cell division cycle. nih.govnih.govscielo.br

The 2,4-dinitrobenzenesulfonamide derivative S1 was found to induce cell cycle arrest in both K562 and Jurkat leukemia cell lines. nih.gov In K562 cells, treatment with the S1 compound led to an arrest at the G2/M phase of the cell cycle. In contrast, in Jurkat cells, the compound caused a blockade at the G0/G1 phase. nih.gov This differential effect on the cell cycle in different cell lines highlights the complex and specific nature of the compound's mechanism of action. The induction of cell cycle arrest is often a precursor to apoptosis, or programmed cell death, which is a desirable outcome in cancer therapy. nih.govnih.govscielo.br

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Analogues of this compound have been investigated for their ability to trigger this process through various cellular pathways. The primary pathways of apoptosis are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death.

Research into benzenesulfonamide derivatives has provided insights into their pro-apoptotic activities. For instance, studies on certain 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which share the substituted benzenesulfonyl core, have demonstrated their capacity to induce apoptosis in cancer cells. mdpi.com The investigation of biochemical markers such as the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, a decrease in the mitochondrial membrane potential (Δψm), and the fragmentation of DNA are common methods to confirm apoptotic induction. mdpi.commdpi.com

One study on novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives revealed that the most active compounds inhibited cancer cell proliferation by increasing the number of apoptotic cells. mdpi.com This was confirmed through cytometric analysis of phosphatidylserine translocation and mitochondrial membrane potential. Furthermore, these compounds were found to induce caspase activity in HCT-116, HeLa, and MCF-7 cell lines, indicating the involvement of the caspase cascade in the apoptotic process. mdpi.comnih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, were also observed in a dose-dependent manner. mdpi.com

The intrinsic pathway of apoptosis is often initiated by cellular stress and involves the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial membrane. A decrease in the mitochondrial membrane potential is a key event in this pathway, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, triggers the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3). The observed decrease in mitochondrial membrane potential caused by some benzenesulfonamide analogues strongly suggests the involvement of the intrinsic pathway. mdpi.com

Specificity Against Cancer Cell Lines (e.g., MCF-7, A549, MG-63, MV4-11)

The cytotoxic activity of this compound analogues has been evaluated against a panel of human cancer cell lines, demonstrating varying degrees of specificity and potency.

MCF-7 (Human Breast Adenocarcinoma): Several studies have reported the cytotoxic effects of benzenesulfonamide derivatives against the MCF-7 cell line. For example, a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides showed activity against MCF-7 cells. mdpi.comnih.gov In one study, the most active compounds, 37 and 46, were found to inhibit the proliferation of MCF-7 cells by inducing apoptosis. mdpi.comnih.gov Another study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives also demonstrated cytotoxicity against MCF-7 cells, with some compounds being almost three- to four-fold more active against MCF-7 and HCT-116 cells compared to non-malignant HaCaT cells. mdpi.com

A549 (Human Lung Carcinoma): The A549 cell line has also been a target for evaluating the anticancer potential of sulfonamide derivatives. Research has shown that certain sulfonamide derivatives can inhibit the growth of A549 lung cancer cells. nih.gov One study found that compounds 1e and 3a from a series of synthesized sulfonamides could inhibit both carbonic anhydrase II and the proliferation of A549 cells. nih.gov This suggests a dual mechanism of action in this specific cell line.

MG-63 (Human Osteosarcoma): Currently, there is a lack of specific research data available in the public domain detailing the cytotoxic activity of this compound or its close analogues against the MG-63 human osteosarcoma cell line.

MV4-11 (Human Acute Myeloid Leukemia): A series of phenylisoxazole sulfonamide derivatives were identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4). One of these compounds, compound 58, significantly suppressed the proliferation of the MV4-11 leukemia cell line with an IC50 value of 0.15 μM. nih.gov This highlights the potential of sulfonamide-based compounds in targeting hematological malignancies.

| Cancer Cell Line | Cancer Type | Observed Activity of Analogues |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Cytotoxic and pro-apoptotic effects observed with various benzenesulfonamide derivatives. mdpi.commdpi.comnih.gov |

| A549 | Lung Carcinoma | Inhibition of proliferation by certain sulfonamide derivatives. nih.gov |

| MG-63 | Osteosarcoma | No specific data available for this compound or its close analogues. |

| MV4-11 | Acute Myeloid Leukemia | Significant suppression of proliferation by a phenylisoxazole sulfonamide derivative (a BRD4 inhibitor). nih.gov |

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Certain isoforms, particularly CA IX and CA XII, are overexpressed in many tumors and are involved in tumor progression and metastasis, making them attractive targets for cancer therapy. Sulfonamides are a well-established class of carbonic anhydrase inhibitors. mdpi.comresearchgate.net

Research has demonstrated that benzenesulfonamide derivatives can effectively inhibit various human carbonic anhydrase (hCA) isoforms. A study on a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides showed inhibitory activity against hCA I, II, IX, and XII. nih.gov Notably, the presence of a 5-chloro-2-hydroxyphenyl substitution was favorable for inhibitory activity against certain isoforms. nih.gov Another study synthesized a series of sulfonamide derivatives and evaluated their inhibitory activity against carbonic anhydrase II. Several of the synthesized compounds exhibited strong binding affinity to the enzyme, with some showing lower IC50 values than the standard drug acetazolamide. nih.gov

The inhibitory action of sulfonamides is attributed to the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme. This interaction displaces a water molecule or hydroxide (B78521) ion, thereby blocking the catalytic activity of the enzyme. The specificity of inhibition towards different CA isoforms can be modulated by the nature of the substituents on the benzenesulfonamide scaffold.

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Benzenesulfonamide derivatives | Carbonic Anhydrases (hCA I, II, IX, XII) | Inhibitory activity observed, with some derivatives showing high potency and isoform selectivity. nih.gov The 5-chloro-2-hydroxyphenyl group was found to be a favorable substitution. nih.gov |

| Sulfonamide derivatives | Carbonic Anhydrase II | Some derivatives showed stronger inhibition (lower IC50) than the reference drug acetazolamide. nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, and is a well-established strategy in cancer chemotherapy. nih.govrjraap.com

Studies have indicated that benzenesulfonamide derivatives can act as inhibitors of DHFR. Research on the binding of 4-substituted benzenesulfonamides to dihydrofolate reductase has established the existence of a "sulphonamide-binding site" on the enzyme. nih.gov This suggests that the benzenesulfonamide scaffold can be a suitable starting point for the design of novel DHFR inhibitors.

A study in 2015 by Al-Harbi and Bashandy described a variety of compounds with a substituted benzenesulfonamide portion that exhibited high antitumor activity against the HepG2 hepatocellular carcinoma cell line. nih.gov Molecular docking studies suggested that these compounds could act as dihydrofolate reductase inhibitors. nih.gov This indicates that analogues of this compound could potentially exert their anticancer effects through the inhibition of DHFR.

Aldose Reductase Inhibition

Aldose reductase is an enzyme of the aldo-keto reductase superfamily that, under normal physiological conditions, catalyzes the reduction of a wide range of aldehydes. However, in hyperglycemic conditions, it is implicated in the development of diabetic complications. More recently, aldose reductase has also been identified as a potential target in inflammation and cancer.

Nitrophenyl derivatives have been identified as a class of aldose reductase inhibitors. nih.gov The nitro group is predicted to bind to key residues in the active site of the enzyme, namely Tyr48 and His110. nih.gov Furthermore, a novel series of N-nitromethylsulfonanilide derivatives were synthesized and shown to be potent inhibitors of recombinant aldose reductase. nih.gov One of the most potent compounds in this series exhibited uncompetitive inhibition. nih.gov These findings are particularly relevant as they combine the nitro and sulfonamide functionalities present in this compound, suggesting a potential role for this compound and its analogues as aldose reductase inhibitors.

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition (e.g., BRD4)

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. google.com BRD4, in particular, has emerged as a promising target for cancer therapy due to its role in driving the expression of key oncogenes such as c-myc.

Recent research has identified sulfonamide derivatives as potent inhibitors of BET proteins. A study disclosed a series of phenylisoxazole sulfonamide derivatives as potent BRD4 inhibitors. nih.gov One compound from this series demonstrated robust inhibitory potency toward both the first (BD1) and second (BD2) bromodomains of BRD4, with IC50 values of 70 and 140 nM, respectively. nih.gov This compound also showed significant antiproliferative effects in leukemia cell lines. nih.gov

The mechanism of inhibition involves the interaction of the sulfonamide group within the acetyl-lysine (KAc) binding pocket of the bromodomain. nih.gov This demonstrates that the sulfonamide moiety can be effectively utilized in the design of potent and selective BET protein inhibitors, suggesting a potential avenue for the biological activity of this compound analogues.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of this compound and its analogues is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies, which systematically alter the chemical structure of a compound to observe the effect on its biological activity, have provided valuable insights into the key features required for potency. Research has primarily focused on the development of these compounds as inhibitors of various enzymes, revealing critical roles for the substituents on the benzenesulfonamide core.

A significant body of research has explored the derivatization of the this compound scaffold to develop potent antidiabetic agents, specifically as inhibitors of α-glucosidase and α-amylase. One such study synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and evaluated their inhibitory potential. The findings from this research underscore the importance of the nature and position of substituents on the N-aryl ring for biological activity.

The core structure in these studies is a 4-nitrobenzamide (B147303) derivative with a chlorine at the 2-position and a 4-chlorophenylsulfamoyl group at the 5-position. The SAR was investigated by introducing various substituents onto the N-phenyl ring. The in vitro inhibitory activities against α-glucosidase and α-amylase for a selection of these compounds are presented in the table below.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of this compound Analogues

| Compound | R (Substituent on N-phenyl) | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|---|

| 5a | 2-NO₂ | 29.87 ± 1.12 | 31.25 ± 1.04 |

| 5b | 3-NO₂ | 25.19 ± 0.94 | 29.87 ± 1.12 |

| 5c | 4-NO₂ | 21.05 ± 0.78 | 25.19 ± 0.94 |

| 5d | 2-Cl | 49.18 ± 1.83 | 55.19 ± 2.05 |

| 5e | 4-Cl | 39.48 ± 1.47 | 49.18 ± 1.83 |

| 5f | 2-CH₃ | 69.71 ± 2.60 | 75.19 ± 2.80 |

| 5g | 4-CH₃ | 59.48 ± 2.21 | 65.19 ± 2.43 |

| 5h | 2,4-di-Cl | 35.19 ± 1.31 | 39.48 ± 1.47 |

| 5i | 2,5-di-Cl | 32.19 ± 1.20 | 35.19 ± 1.31 |

| 5j | 2-CH₃-3-NO₂ | 18.75 ± 0.70 | 21.05 ± 0.78 |

| 5k | 2-CH₃-4-NO₂ | 15.19 ± 0.56 | 18.75 ± 0.70 |

| 5l | 2-CH₃-5-NO₂ | 10.75 ± 0.52 | 14.19 ± 0.53 |

| Acarbose (Standard) | 38.25 ± 1.50 | 42.15 ± 1.85 |

Data is presented as mean ± standard error of the mean.

Analysis of the data reveals several key SAR trends:

Influence of Nitro Group Position: Among the monosubstituted nitro analogues, the position of the nitro group on the N-phenyl ring significantly impacts activity. A 4-nitro substituent (5c ) confers greater potency against both enzymes compared to a 3-nitro (5b ) or 2-nitro (5a ) substituent.

Effect of Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing groups (e.g., -NO₂, -Cl) on the N-phenyl ring generally exhibit higher inhibitory activity than those with electron-donating groups (e.g., -CH₃). For instance, the chloro-substituted compounds (5d , 5e ) are more potent than the methyl-substituted ones (5f , 5g ).

Impact of Disubstitution: Disubstituted analogues, particularly those combining a methyl and a nitro group, showed enhanced activity. The relative positions of these groups were found to be crucial. The compound with a 2-methyl and 5-nitro substitution pattern on the N-phenyl ring (5l ) emerged as the most potent inhibitor in the series, with an IC₅₀ value of 10.75 ± 0.52 µM against α-glucosidase and 14.19 ± 0.53 µM against α-amylase, making it significantly more active than the standard drug, acarbose. nih.gov The superior activity of this compound is attributed to the combined electronic effects of the electron-donating methyl group and the electron-withdrawing nitro group, which may facilitate optimal binding to the enzyme's active site. nih.gov

Halo-Substitutions: Dichloro-substituted compounds (5h , 5i ) were more active than the monochloro-substituted analogues, with the 2,5-dichloro analogue (5i ) showing slightly better potency than the 2,4-dichloro analogue (5h ).

In the broader context of nitrobenzenesulfonamide analogues, studies on their antitubercular activity have indicated that 2,4-dinitrobenzenesulfonamide derivatives are more potent than their corresponding 2- or 4-nitro counterparts. acs.org This suggests that the degree and nature of electron-withdrawing substitutions on the benzenesulfonamide ring are critical determinants of biological efficacy across different therapeutic targets.

Applications and Future Directions in Medicinal Chemistry and Drug Discovery

5-Chloro-2-nitrobenzenesulfonamide as a Versatile Synthetic Scaffold for Drug Development

The this compound framework serves as a versatile scaffold in medicinal chemistry due to several key features. The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, known for its ability to interact with a variety of biological targets. The presence of the chloro and nitro groups offers opportunities for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. These reactive sites enable the attachment of various substituents, leading to the generation of large libraries of analogues for screening and optimization. nih.govnih.gov

The structural rigidity of the benzene (B151609) ring combined with the flexible nature of the sulfonamide group allows for specific spatial arrangements of functional groups, which is crucial for effective binding to target proteins. Researchers have successfully synthesized numerous derivatives by modifying the sulfonamide nitrogen or by substituting the chloro or nitro groups, leading to compounds with a broad spectrum of pharmacological activities. nih.govrsc.org

Therapeutic Potential in Infectious Diseases and Oncology

Derivatives of this compound have demonstrated significant promise in the fields of infectious diseases and oncology.

In the realm of infectious diseases , various analogues have exhibited potent antimicrobial activity. For instance, a series of novel sulfonamides incorporating 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and evaluated for their in-vitro activity against a range of bacteria and mycobacteria. One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) ranging from 15.62 to 31.25 μmol/L. nih.gov Furthermore, certain derivatives have shown promising activity against Mycobacterium kansasii at concentrations of 1-4 μmol/L. nih.gov The antimicrobial potential of this scaffold is further highlighted by the synthesis of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which have shown excellent activity against Mycobacterium tuberculosis H37Rv strain. semanticscholar.org

In oncology , the this compound scaffold has been extensively explored for the development of anticancer agents. These derivatives often target specific enzymes that are overexpressed in tumor cells. One of the primary targets is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII. nih.gov The inhibition of these enzymes can lead to changes in the tumor microenvironment, ultimately hindering cancer cell growth. Additionally, some derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in tumor angiogenesis. nih.govnih.gov By blocking VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis. The cytotoxic effects of these compounds have been demonstrated against various cancer cell lines, including breast cancer (MCF-7), and they have been shown to induce apoptosis. nih.govnih.gov

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62-31.25 µmol/L | nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.gov |

| Benzhydrylpiperazine-coupled 2,4-dinitrobenzenesulfonamide (B1250028) hybrids | Mycobacterium tuberculosis H37Rv | 0.78-1.56 µg/mL | semanticscholar.org |

Exploration of Novel Pharmacological Targets and Mechanisms

Research into this compound derivatives has led to the identification of key pharmacological targets and the elucidation of their mechanisms of action.

A significant body of work has focused on the inhibition of carbonic anhydrases (CAs) . The sulfonamide moiety of these compounds is a classic zinc-binding group, which allows for potent inhibition of these metalloenzymes. nih.govrsc.org Studies have shown that derivatives of 2-chloro-5-nitrobenzenesulfonamide (B17357) can selectively inhibit the tumor-associated isoforms CA IX and XII over the cytosolic isoforms CA I and II. nih.gov This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of potential drug candidates. The mechanism of inhibition involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. nih.govdrugbank.comdrugs.com

Another important pharmacological target for this class of compounds is VEGFR-2 . nih.govnih.gov By inhibiting the tyrosine kinase activity of VEGFR-2, these derivatives can block the downstream signaling pathways that lead to endothelial cell proliferation and migration, which are essential for angiogenesis. nih.govrsc.org The mechanism of action for some of these compounds involves competing with ATP for binding to the kinase domain of the receptor. nih.gov

In the context of infectious diseases, while the exact mechanism can vary, the antimicrobial activity of sulfonamide derivatives is often attributed to their ability to interfere with essential metabolic pathways in microorganisms. researchgate.net

Table 2: Pharmacological Targets of this compound Derivatives

| Derivative Class | Pharmacological Target | Mechanism of Action | Therapeutic Area | Reference |

|---|---|---|---|---|

| 2-Substituted-5-nitro-benzenesulfonamides | Carbonic Anhydrase IX and XII | Inhibition of zinc metalloenzyme | Oncology | nih.gov |

| Benzo[g]quinazolin bearing benzenesulfonamide (B165840) moiety | VEGFR-2 | Inhibition of tyrosine kinase activity | Oncology | nih.gov |

| Sulfonamides with 5-chloro-2-hydroxybenzoic acid scaffold | Bacterial enzymes | Interference with microbial metabolic pathways | Infectious Diseases | nih.gov |

Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity and Selectivity

The development of next-generation analogues of this compound is an active area of research, with a focus on improving bioactivity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies play a pivotal role in this process, guiding the rational design of new compounds. nih.govresearchgate.net

For instance, in the development of carbonic anhydrase inhibitors, modifications to the amine substituent on the benzenesulfonamide scaffold have been shown to significantly impact inhibitory potency and selectivity for tumor-associated isoforms. nih.gov Similarly, the synthesis of novel 2-chloro-5-[(1-benzimidazolyl- and 2-benzimidazolylsulfanyl)acetyl]benzenesulfonamides has led to potent inhibitors of CA isozymes I, II, VII, and XIII. nih.gov

In the pursuit of new anticancer agents targeting VEGFR-2, researchers have synthesized novel benzo[g]quinazoline (B13665071) derivatives bearing a benzenesulfonamide moiety. SAR studies revealed that the nature and position of substituents on the quinazoline (B50416) ring are critical for potent VEGFR-2 inhibition. nih.gov The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has also yielded compounds with significant antidiabetic activity through the inhibition of α-glucosidase. nih.gov

The synthesis of these advanced analogues often involves multi-step reaction sequences, starting from this compound or related precursors. rsc.orgnih.gov These synthetic strategies allow for the introduction of diverse chemical functionalities to explore a wider chemical space and optimize biological activity.

Role in Chemical Biology and Mechanistic Probe Development